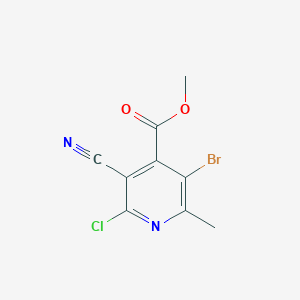

Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate

CAS No.: 1674389-94-6

Cat. No.: VC4862450

Molecular Formula: C9H6BrClN2O2

Molecular Weight: 289.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1674389-94-6 |

|---|---|

| Molecular Formula | C9H6BrClN2O2 |

| Molecular Weight | 289.51 |

| IUPAC Name | methyl 5-bromo-2-chloro-3-cyano-6-methylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C9H6BrClN2O2/c1-4-7(10)6(9(14)15-2)5(3-12)8(11)13-4/h1-2H3 |

| Standard InChI Key | AGNIWOHOFIFALB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate belongs to the isonicotinic acid ester family, characterized by a pyridine ring substituted at positions 2, 3, 5, and 6. The molecular formula is C₉H₆BrClN₂O₂, with a molecular weight of 289.51 g/mol . The Smiles notation COC(=O)c1c(Br)c(C)nc(Cl)c1C#N explicitly defines its structure:

-

A methyl ester group at position 4.

-

A bromine atom at position 3.

-

A chlorine atom at position 6.

-

A cyano group at position 5.

-

A methyl group at position 2.

This substitution pattern creates a sterically congested and electron-deficient aromatic system, which influences reactivity and interaction with biological targets.

Comparative Analysis with Analogous Compounds

To contextualize its uniqueness, Table 1 contrasts this compound with structurally related pyridine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate | C₉H₆BrClN₂O₂ | 289.51 | Br (C3), Cl (C6), CN (C5), CH₃ (C2) |

| Methyl 3-bromo-2-methylisonicotinate | C₈H₈BrNO₂ | 230.06 | Br (C3), CH₃ (C2) |

| 3-Bromo-2-chloro-6-methylpyridine | C₆H₅BrClN | 190.47 | Br (C3), Cl (C2), CH₃ (C6) |

Table 1: Structural comparison of halogenated pyridine derivatives .

The additional cyano and chlorine substituents in Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate enhance its electrophilicity and potential for cross-coupling reactions compared to simpler analogs .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate likely involves multi-step functionalization of a pyridine precursor. A plausible route includes:

-

Bromination and Chlorination: Starting with 2-methylisonicotinic acid, sequential halogenation using bromine (Br₂) and sulfuryl chloride (SO₂Cl₂) introduces bromine and chlorine at positions 3 and 6, respectively .

-

Cyanation: Introduction of the cyano group at position 5 via nucleophilic substitution using copper(I) cyanide (CuCN) under palladium catalysis .

-

Esterification: Final treatment with methanol in the presence of sulfuric acid converts the carboxylic acid to the methyl ester .

Industrial-Scale Production Challenges

Industrial synthesis requires stringent control over reaction conditions to avoid over-halogenation or decomposition. The steric hindrance from the methyl group at position 2 complicates regioselective substitution, necessitating catalysts like Lewis acids (e.g., AlCl₃) to direct electrophilic attack .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its electron-withdrawing groups (Br, Cl, CN), which render the pyridine ring highly electron-deficient. This configuration increases susceptibility to nucleophilic aromatic substitution at positions ortho and para to the electron-withdrawing groups .

Future Research Directions

Biological Activity Profiling

In vitro studies are needed to evaluate its antimicrobial, anticancer, and neuroprotective potential. Molecular docking simulations could predict interactions with targets like DNA gyrase or β-amyloid .

Green Synthesis Optimization

Developing catalytic methods to reduce halogen waste and improve atom economy is critical for sustainable production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume